1-(4-Chlorophenyl)-4-phenylpiperidine-2,6-dione
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Overview
Description
1-(4-Chlorophenyl)-4-phenylpiperidine-2,6-dione is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4-phenylpiperidine-2,6-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with phenylacetic acid in the presence of a suitable catalyst to form an intermediate, which is then cyclized to yield the desired piperidine derivative . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-4-phenylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The presence of the 4-chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-4-phenylpiperidine-2,6-dione has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-phenylpiperidine-2,6-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular pathways and physiological responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chlorophenyl)piperazine: Shares the 4-chlorophenyl group but differs in the piperazine ring structure.
4-Phenylpiperidine: Lacks the 4-chlorophenyl substitution but has a similar piperidine core.
1-(4-Chlorophenyl)-4-methylpiperidine: Similar structure with a methyl group instead of a phenyl group.
Uniqueness: 1-(4-Chlorophenyl)-4-phenylpiperidine-2,6-dione is unique due to the combination of the 4-chlorophenyl and phenyl groups on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H14ClNO2 |
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Molecular Weight |
299.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C17H14ClNO2/c18-14-6-8-15(9-7-14)19-16(20)10-13(11-17(19)21)12-4-2-1-3-5-12/h1-9,13H,10-11H2 |
InChI Key |
VOBGJJLTEQXLPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)N(C1=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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